2-t-butylthio-3-(chloro)pyridine
Description
2-t-Butylthio-3-(chloro)pyridine is a pyridine derivative characterized by a sulfur-containing t-butylthio group at the 2-position and a chlorine atom at the 3-position. The compound’s reactivity and biological activity are likely influenced by the steric and electronic effects of these substituents, a theme observed in analogous pyridine derivatives discussed below.
Properties
CAS No. |
123792-42-7 |
|---|---|
Molecular Formula |
C9H12ClNS |
Molecular Weight |
202 |
Synonyms |
2-t-butylthio-3-(chloro)pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Electronic Effects of Substituents
Pyridine derivatives with halogen and sulfur-containing substituents are widely studied for their tunable properties. Key comparisons include:
Chlorine vs. Fluorine Substitution
- 2-Fluoro-5-(methylthio)pyridine (): The fluorine atom, being more electronegative than chlorine, enhances the electron-withdrawing effect on the pyridine ring. However, the methylthio group (smaller than t-butylthio) introduces moderate steric hindrance. This compound’s applications focus on intermediates in drug synthesis, where fluorine’s metabolic stability is advantageous .
- 2-Chloro-5-(3-thienyl)pyridine (): The chlorine atom at position 2 and thienyl group at position 5 create a conjugated system. The thienyl substituent enhances π-stacking interactions, which are critical in materials science, while chlorine stabilizes the ring electronically .
Sulfur-Containing Groups: t-Butylthio vs. Methylthio
- In contrast, methylthio groups (e.g., in 5-methylsulfanylpyridin-2-amine, ) offer less steric bulk, favoring easier synthetic modification .
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